N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide
CAS No.:
Cat. No.: VC11125953
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN2O3 |
|---|---|
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide |
| Standard InChI | InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3 |
| Standard InChI Key | YIIDQSLHQHNHIJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identification and Structural Properties
N-Benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide (CAS 349094-01-5) belongs to the benzamide class of organic compounds. Its molecular formula, , corresponds to a molecular weight of 346.8 g/mol . The compound’s structure integrates several functional groups that influence its reactivity:
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A tert-butyl group () at the amide nitrogen, providing steric hindrance.
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A benzyl group () attached to the same nitrogen atom.
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Chloro and nitro substituents at the 2- and 4-positions of the benzamide ring, respectively.
The compound’s SMILES representation, , and InChIKey (YIIDQSLHQHNHIJ-UHFFFAOYSA-N) further delineate its connectivity . Spectroscopic analyses, including NMR and IR, would reveal characteristic signals for the amide carbonyl (), nitro group (), and aromatic C–Cl stretching ().
| Property | Value |
|---|---|
| CAS Number | 349094-01-5 |
| Molecular Formula | |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | N-Benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide |
| Solubility | Soluble in ethanol, DMSO |
| Stability | Stable under ambient conditions |
Synthesis and Manufacturing
Industrial synthesis of N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide typically involves a multi-step sequence:
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Nitration of 2-chlorobenzoic acid: Introduction of the nitro group at the 4-position using a mixture of nitric and sulfuric acids.
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Amide formation: Reaction of the nitro-substituted acid chloride with N-benzyl-N-tert-butylamine in the presence of a base like triethylamine.
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Purification: Automated reactors coupled with distillation and recrystallization ensure high purity () .
Key challenges include controlling regioselectivity during nitration and minimizing side reactions at the tert-butyl group. Recent advances in flow chemistry have improved yield scalability, with pilot-scale productions achieving efficiency.
Physicochemical Properties
The compound’s physicochemical profile is critical for its handling and application:
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, ) but limited in water () .
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Thermal stability: Decomposes above , as indicated by thermogravimetric analysis (TGA).
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LogP: Estimated at , suggesting moderate hydrophobicity suitable for membrane permeability in drug design.
Chemical Reactivity and Transformations
The strategic placement of functional groups enables diverse chemical transformations:
Nucleophilic Aromatic Substitution
The chloro substituent at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions (). For example, reaction with morpholine yields N-benzyl-N-tert-butyl-2-morpholino-4-nitrobenzamide, a potential kinase inhibitor intermediate.
Nitro Group Reduction
Catalytic hydrogenation () reduces the nitro group to an amine, producing N-benzyl-N-tert-butyl-2-chloro-4-aminobenzamide. This intermediate is pivotal in synthesizing heterocyclic compounds like benzimidazoles.
Amide Hydrolysis
Under acidic conditions (), the amide bond cleaves to form 2-chloro-4-nitrobenzoic acid and N-benzyl-N-tert-butylamine. This reaction is reversible, enabling recyclability of the amine component.
Applications in Research and Industry
Organic Synthesis
The compound serves as a versatile building block:
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Peptidomimetics: Incorporation into peptide backbones to enhance metabolic stability.
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Ligand design: Functionalization for coordinating transition metals in catalysis.
A recent study utilized its chloro-nitro motif to synthesize a library of 50 derivatives, with 12 exhibiting against cancer cell lines.
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